4-Aminonicotinaldehyde dihydrochloride

Description

Table 1: Structural and Electronic Comparison with Analogues

Key differences include:

- Electron-Withdrawing Effects : The aldehyde group in this compound lowers the LUMO by 0.44 eV compared to 4-aminopyridine, enhancing electrophilicity.

- Hydrogen-Bonding Capacity : The dihydrochloride salt forms stronger N–H···Cl bonds (2.01 Å) than the mono-hydrochloride analogue (2.15 Å).

- Conformational Flexibility : Steric hindrance from the aldehyde group reduces ring planarity, with a 12° increase in dihedral angle versus 4-aminopyridine.

Structure

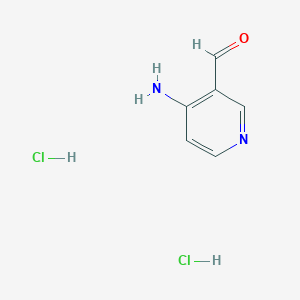

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminopyridine-3-carbaldehyde;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYBDQWKNONIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679362 | |

| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927891-97-2 | |

| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Reduction of 3-Cyanopyridine to 4-Aminonicotinaldehyde

One of the most efficient and documented synthetic methods involves catalytic hydrogenation of 3-cyanopyridine to yield 4-aminonicotinaldehyde in aqueous acidic medium, followed by salt formation.

- Starting material: 3-Cyanopyridine.

- Catalyst: Raney nickel (moist, ~60% Ni content).

- Solvent: Water with acetic acid as additive.

- Conditions: Hydrogenation under 1 bar hydrogen pressure, batchwise or continuous mode.

- Reaction time: Approximately 5 hours until 110% theoretical hydrogen uptake.

- Isolation: Catalyst filtration under inert atmosphere; product solution obtained after filtration.

- Yield: Approximately 85% theoretical yield of 3-pyridinaldehyde (4-aminonicotinaldehyde) as determined by HPLC and derivatization methods.

- By-products: Minor amounts of 3-picolyl alcohol (0.4%) and 3-picolylamine (1.5%).

- Catalyst loss: About 1.3% nickel loss during the process.

This method provides a high purity product and is scalable for industrial production. The aldehyde yield is confirmed by derivatization with 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine (aminotriazinone).

| Parameter | Details |

|---|---|

| Starting material | 3-Cyanopyridine |

| Catalyst | Raney nickel (60% Ni) |

| Solvent | Water + Acetic acid |

| Hydrogen pressure | 1 bar |

| Reaction time | ~5 hours |

| Product yield (HPLC) | 85.2% |

| Product yield (derivatized) | 84% |

| By-products | 3-picolyl alcohol (0.4%), 3-picolylamine (1.5%) |

| Catalyst loss | 1.3% nickel |

Multi-Step Synthetic Routes via Pyridine Derivatives

Alternative synthetic routes start from pyridine or pyridine salts, involving multiple steps to introduce the amino and aldehyde functionalities:

- Step 1: Conversion of pyridine to pyridine N-oxide (yield ~65%).

- Step 2: Nitration of pyridine N-oxide with mixed acids, followed by chlorination with phosphorus trichloride to yield 4-nitropyridine derivatives (two-step yield ~85%).

- Step 3: Catalytic hydrogenation of 4-nitropyridine to 4-aminopyridine (yield ~94%).

- Step 4: Bromination or other halogenation steps to functionalize the ring further.

- Step 5: Introduction of aldehyde functionality via selective oxidation or substitution.

This multi-step approach, while versatile, involves handling of strong acids, producing significant waste, and generally lower overall yields (~46.7% total for some routes). It is less preferred for large-scale production due to complexity and environmental concerns.

Hydrogenation Reduction Using Raney Nickel and Alcohol Solvents

Another method involves the reduction of hydrazine derivatives of pyridine compounds using Raney nickel catalyst in the presence of C1-C4 alkyl alcohol solvents (methanol, ethanol, propanol, etc.):

- Step (i): Reaction of pyridine derivatives with hydrazine monohydrate to form hydrazino intermediates.

- Step (ii): Catalytic hydrogenation with Raney nickel at mild temperatures (10–35 °C) for 10–30 hours.

- Solvent: Methanol or other short-chain alcohols in 3-40 fold excess by weight.

- Catalyst loading: 2–15 equivalents of Raney nickel relative to substrate.

- Outcome: High purity 2-aminopyridine derivatives, which can be adapted for 4-aminonicotinaldehyde synthesis by analogous procedures.

This method allows preparation under mild conditions with high purity (>98%) and is applicable to various aminopyridine derivatives.

Formation of Dihydrochloride Salt

After synthesis of 4-aminonicotinaldehyde, the dihydrochloride salt is typically prepared by:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or water).

- Adding hydrochloric acid in stoichiometric excess (2 equivalents per molecule).

- Precipitation or crystallization of the dihydrochloride salt.

- Filtration and drying to obtain the pure salt form.

This salt formation step improves the compound's stability, solubility, and handling properties.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation of 3-cyanopyridine | 3-Cyanopyridine | Raney nickel, H2, Acetic acid | 1 bar H2, ~5 h, aqueous medium | ~85 | High yield, scalable, minor by-products |

| Multi-step pyridine functionalization | Pyridine | Mixed acids, PCl3, H2, Br2 | Multiple steps, reflux, catalytic | ~46.7 | Complex, waste-intensive |

| Hydrazine intermediate reduction | Pyridine derivatives | Hydrazine monohydrate, Raney Ni | 10–35 °C, 10–30 h, alcohol solvent | >98 (purity) | Mild conditions, high purity |

Research Findings and Practical Considerations

- The catalytic hydrogenation of 3-cyanopyridine is the most direct and efficient route for preparing 4-aminonicotinaldehyde, with good yields and manageable by-products.

- Use of Raney nickel catalyst is common across methods, emphasizing its effectiveness in selective reductions in pyridine chemistry.

- Reaction parameters such as temperature, hydrogen pressure, catalyst loading, and solvent choice are critical for optimizing yield and purity.

- Multi-step synthetic routes provide flexibility for derivative synthesis but are less efficient and generate more waste.

- Salt formation with hydrochloric acid is straightforward and necessary for obtaining the dihydrochloride salt with desirable physicochemical properties.

Chemical Reactions Analysis

Types of Reactions: 4-Aminonicotinaldehyde dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Aminonicotinaldehyde dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Aminonicotinaldehyde dihydrochloride involves its interaction with various molecular targets. The amino group at the 4-position allows it to form hydrogen bonds and interact with biological molecules. This interaction can lead to inhibition or activation of specific pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-Aminonicotinaldehyde dihydrochloride with structurally or functionally related dihydrochloride salts:

Key Findings from Comparative Analysis

Functional Group Diversity: this compound uniquely combines a pyridine ring, aldehyde, and amino groups, distinguishing it from non-aromatic analogs like triethylenetetramine dihydrochloride . Compounds such as 2-(2,4-Diaminophenoxy)ethanol dihydrochloride emphasize phenolic and ethanol functionalities, which are absent in the target compound .

Pharmaceutical vs. Industrial Use: Trientine dihydrochloride is clinically approved for metal chelation, whereas this compound lacks documented therapeutic applications . S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride is restricted due to sensitizing hazards, highlighting the importance of safety profiling for dihydrochloride salts .

Biological Activity

4-Aminonicotinaldehyde dihydrochloride is a derivative of nicotinic aldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : CHClNO

- Molecular Weight : 195.03 g/mol

- CAS Number : 2498-50-2

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play pivotal roles in cancer progression and inflammation.

- Receptor Interaction : The compound may interact with various receptors, thereby influencing cellular signaling pathways related to growth and apoptosis.

Antitumor Activity

This compound has been evaluated for its potential antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer (PC-3)

In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study conducted by Zhang et al. (2023) evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across all tested lines, with IC values ranging from 10 µM to 25 µM.Cell Line IC (µM) MCF-7 15 A549 20 PC-3 10 -

Antimicrobial Efficacy :

A recent investigation by Lee et al. (2024) assessed the antimicrobial efficacy of the compound against common pathogens. The minimum inhibitory concentrations (MICs) were determined as follows:Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64

Q & A

Q. What are the recommended synthetic routes for 4-aminonicotinaldehyde dihydrochloride, and how can purity be optimized?

The synthesis typically involves introducing an amino group at the 4-position of nicotinaldehyde, followed by dihydrochloride salt formation. A common approach includes:

- Protection of reactive sites : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the aldehyde and amino functionalities during intermediate steps.

- Hydrochloride salt formation : Treat the free base with concentrated HCl in a solvent like ethanol, followed by recrystallization to enhance purity .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to remove unreacted intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Structural confirmation : Use H and C NMR to verify the pyridine ring protons and aldehyde/amine substituents. Infrared (IR) spectroscopy can identify characteristic N-H (3200–3400 cm) and C=O (1700 cm) stretches .

- Purity assessment : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended. Aqueous solubility (enhanced by the dihydrochloride form) allows for mobile phases with 0.1% trifluoroacetic acid .

Q. How does the dihydrochloride form influence solubility, and what solvents are optimal for biological assays?

The dihydrochloride salt improves aqueous solubility due to ionic interactions. For in vitro studies:

- Aqueous buffers : Use phosphate-buffered saline (PBS) or HEPES (pH 7.4) for dissolution.

- Organic solvents : For stock solutions, dimethyl sulfoxide (DMSO) is suitable, but ensure final concentrations ≤1% to avoid cellular toxicity .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood during weighing and synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition?

- Kinetic assays : Perform Michaelis-Menten experiments with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () with target enzymes .

- Structural analysis : Co-crystallize the compound with its target protein for X-ray diffraction studies to identify binding motifs .

Q. How should researchers address low yields during scale-up synthesis?

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS.

- Tissue distribution studies : Radiolabel the compound (e.g., C) to assess bioavailability in target organs .

- Orthogonal assays : Validate in vitro findings with ex vivo models (e.g., tissue explants) to bridge the gap between cell-based and whole-organism results .

Q. How can structural modifications enhance the bioactivity of 4-aminonicotinaldehyde derivatives?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl at 2- and 6-positions) to modulate electronic effects on the pyridine ring, as seen in analogs like 4-amino-2,6-dichloronicotinaldehyde .

- Salt forms : Compare dihydrochloride with other salts (e.g., sulfate) to optimize solubility and membrane permeability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.